3-Neopentylbenzoic acid
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Overview
Description
3-Neopentylbenzoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a neopentyl group
Scientific Research Applications
3-Neopentylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often have antimicrobial properties . They can interact with various cellular targets, including enzymes and cell membrane components, to exert their effects .
Mode of Action
Benzoic acid, a related compound, is known to exert its antimicrobial effects by disrupting the cell membrane and inhibiting essential enzyme systems
Biochemical Pathways
Benzoic acid derivatives are known to interfere with several metabolic pathways in microbial cells, leading to their antimicrobial effects
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine
Result of Action
Based on the known effects of benzoic acid, it can be inferred that 3-neopentylbenzoic acid might disrupt cell membrane integrity and inhibit essential enzyme systems, leading to cell death
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances could potentially interact with this compound, influencing its action . More research is needed to understand these influences in detail.
Biochemical Analysis
Biochemical Properties
3-Neopentylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the bloodstream .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors. This compound can modulate gene expression by binding to specific receptors, leading to changes in the transcription of target genes. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can be significant. Prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation in the liver. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing the overall metabolic flux within cells. Additionally, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into various cellular compartments. Once inside the cell, this compound can bind to proteins such as albumin, influencing its distribution and availability. The compound’s localization within specific tissues can also be affected by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-neopentylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: 3-Neopentylbenzyl alcohol.
Substitution: Nitro-3-neopentylbenzoic acid.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the neopentyl group.
4-Neopentylbenzoic Acid: A positional isomer with the neopentyl group at the fourth position.
3-Methylbenzoic Acid: A simpler derivative with a methyl group instead of a neopentyl group.
Uniqueness: 3-Neopentylbenzoic acid is unique due to the presence of the bulky neopentyl group, which can significantly alter its chemical and physical properties compared to simpler benzoic acid derivatives
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMGNJFXZOIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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